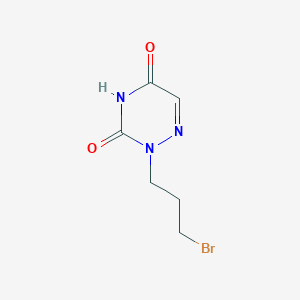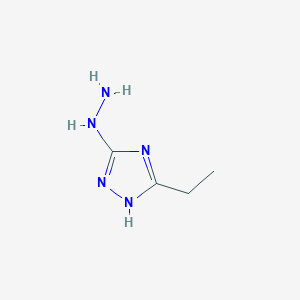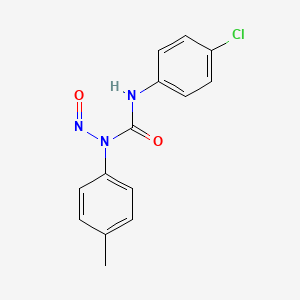
N'-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline and 4-methylaniline with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with nitrosyl chloride to form 4-chlorophenylnitrosamine.
Step 2: 4-methylaniline is then introduced to the reaction mixture, resulting in the formation of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized to form different products.
Reduction: Reduction reactions can lead to the cleavage of the nitrosourea group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrosourea group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea involves its interaction with molecular targets such as enzymes and DNA. The nitrosourea group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or the modification of DNA. These interactions can disrupt cellular processes and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chlorophenyl)-N-nitrosourea: Lacks the 4-methylphenyl group.
N’-(4-Methylphenyl)-N-nitrosourea: Lacks the 4-chlorophenyl group.
N-Nitrosourea: The parent compound without any aromatic substitutions.
Uniqueness
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84784-24-7 |
|---|---|
Molecular Formula |
C14H12ClN3O2 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C14H12ClN3O2/c1-10-2-8-13(9-3-10)18(17-20)14(19)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,19) |
InChI Key |
GJISXFVZUSBTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC2=CC=C(C=C2)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


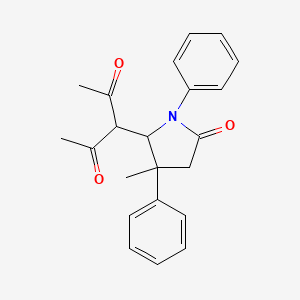
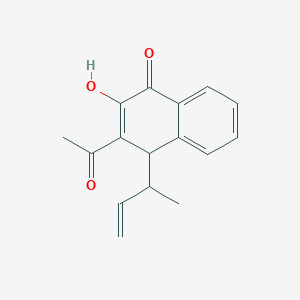
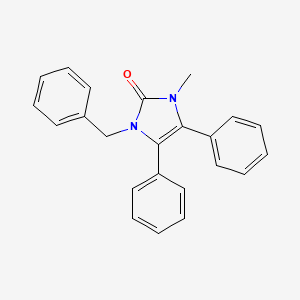
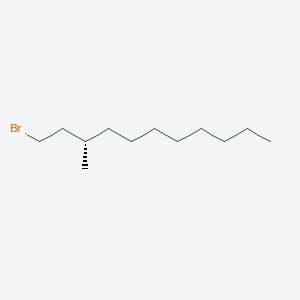
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
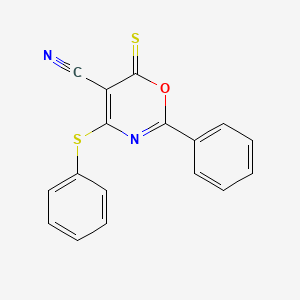
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)

![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)

